(5-Cyclopropylpyrazin-2-YL)methanamine is a chemical compound that falls within the category of pyrazine derivatives, which are known for their diverse biological activities. This compound is characterized by a cyclopropyl group attached to a pyrazine ring, which contributes to its unique properties and potential applications in medicinal chemistry.
(5-Cyclopropylpyrazin-2-YL)methanamine can be classified as:
The synthesis of (5-Cyclopropylpyrazin-2-YL)methanamine typically involves several key steps. A general synthetic route may include:
The detailed synthesis may vary based on specific conditions and reagents used, but it generally employs standard organic synthesis techniques such as:
The molecular formula for (5-Cyclopropylpyrazin-2-YL)methanamine is , with a molecular weight of approximately 162.19 g/mol. The compound exhibits specific spectral data in nuclear magnetic resonance (NMR) and mass spectrometry, which can be utilized for its identification and characterization.
(5-Cyclopropylpyrazin-2-YL)methanamine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both the electron-donating cyclopropyl group and the electron-withdrawing nature of the pyrazine ring, making it versatile in synthetic chemistry .
The mechanism of action for (5-Cyclopropylpyrazin-2-YL)methanamine is largely based on its interaction with biological targets such as receptors or enzymes. Its structural features allow it to modulate various signaling pathways, particularly those related to cannabinoid receptors.
Studies have shown that compounds similar to (5-Cyclopropylpyrazin-2-YL)methanamine exhibit affinity for cannabinoid receptors, influencing pain perception and inflammatory responses . The precise mechanism often involves binding to receptor sites and altering downstream signaling cascades.
Relevant data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate thermal stability characteristics that are important for formulation in pharmaceutical applications .
(5-Cyclopropylpyrazin-2-YL)methanamine has potential applications in various scientific fields, including:
This compound represents a promising area of research due to its unique structure and potential therapeutic applications.
Pyrazine derivatives have evolved from flavor-enhancing compounds to sophisticated pharmacophores with diverse receptor affinity profiles. Early medicinal applications exploited pyrazine's hydrogen-bonding capacity and moderate lipophilicity for antitubercular drugs (e.g., pyrazinamide). Contemporary research has expanded their utility to CNS targets, leveraging the ring's ability to serve as:
The methanamine moiety appended to heteroaromatic systems gained prominence with neurotransmitters like serotonin and dopamine, inspiring its incorporation into pyrazine design. Compounds like vabicaserin (a pyrimidine-based 5-HT₂C agonist) demonstrated that aminomethyl-heterocycles could achieve receptor subtype selectivity critical for treating CNS disorders without hallucinogenic side effects [9]. This historical trajectory established the pharmacophoric rationale for investigating (5-cyclopropylpyrazin-2-yl)methanamine as a next-generation scaffold.
The cyclopropyl group confers three-dimensional complexity through pronounced out-of-plane distortion, disrupting molecular planarity to enhance target discrimination. This C₃H₅ substituent impacts the pyrazine scaffold through:
Electronic Effects:
Steric and Conformational Properties:
Table 1: Comparative Structural and Electronic Properties of Pyrazine Derivatives
Substituent at C(5) | Dihedral Angle (°) | Methanamine pKₐ | cLogP* |
---|---|---|---|
Cyclopropyl | 58.3 ± 3.1 | 8.05 ± 0.15 | 0.92 ± 0.08 |
Methyl | 0 | 8.35 ± 0.10 | 0.35 ± 0.05 |
Phenyl | 35.2 ± 2.5 | 7.90 ± 0.12 | 1.85 ± 0.10 |
Trifluoromethyl | 0 | 7.60 ± 0.15 | 1.12 ± 0.07 |
*Calculated partition coefficient (ALOGPs method) [4] [6]
This stereoelectronic profile enables optimal vector positioning of the methanamine group for engaging Aspartate/Glutamate residues in orthosteric binding pockets—a feature exploited in dopamine D3 receptor antagonists where cyclopropyl-linked analogs demonstrated 30-fold selectivity over D2 receptors [2]. The scaffold's rigidity also minimizes entropic penalties upon binding, contributing to picomolar affinities observed in optimized leads.
The −CH₂NH₂ group transforms the heterocycle into a versatile pharmacophore anchor through three strategic advantages:
Synthetic Manipulability:
Pharmacokinetic Enhancement:
Molecular Recognition Versatility:
Table 2: Computed Physicochemical and Pharmacokinetic Parameters
Parameter | Value | Methodology |
---|---|---|
Molecular weight | 149.19 g/mol | - |
cLogP | 0.92 ± 0.08 | ALOGPs consensus [6] |
TPSA | 31.5 Ų | Ertl et al. 2000 |
H-bond donors | 1 | - |
H-bond acceptors | 3 | - |
GI absorption | High | BOILED-Egg model [6] |
BBB permeant | Yes (predicted) | BOILED-Egg model [6] |
CYP450 inhibition (major isoforms) | Low (prob. < 0.3) | SVM classification [6] |
The methanamine's metabolic stability is particularly advantageous. Cyclopropyl groups resist oxidative metabolism more effectively than linear alkyl chains, while the benzylic position adjacent to pyrazine is deactivated toward CYP450 oxidation. This combination yielded >75% unchanged compound in human microsomal stability assays for close analogs, outperforming tert-butyl or phenyl-substituted counterparts [5]. These attributes collectively position (5-cyclopropylpyrazin-2-yl)methanamine as a privileged scaffold for next-generation CNS agents and antimicrobials targeting amine-recognizing enzymes.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2